molecular formula C28H20BrClIN3O3 B10957476 N-[2-{2-[(3-bromobenzyl)oxy]phenyl}-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-chlorobenzamide

N-[2-{2-[(3-bromobenzyl)oxy]phenyl}-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-chlorobenzamide

Cat. No.: B10957476
M. Wt: 688.7 g/mol
InChI Key: JIJDTDBQQUAMRI-UHFFFAOYSA-N
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Description

N-[2-{2-[(3-BROMOBENZYL)OXY]PHENYL}-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE is a complex organic compound that features a quinazoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple halogen atoms (bromine, iodine, and chlorine) and functional groups (benzyl, oxy, and amide) makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-{2-[(3-BROMOBENZYL)OXY]PHENYL}-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE typically involves multiple steps, including the formation of the quinazoline core, halogenation, and functional group modifications. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Functional Group Modifications: The benzyl and oxy groups can be introduced through nucleophilic substitution reactions, while the amide group can be formed through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes may also involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-{2-[(3-BROMOBENZYL)OXY]PHENYL}-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: N-bromosuccinimide (NBS), thionyl chloride (SOCl₂)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinazoline compounds.

Scientific Research Applications

N-[2-{2-[(3-BROMOBENZYL)OXY]PHENYL}-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its halogenated structure can be utilized in the design of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and pathways.

    Chemical Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules and derivatives.

Mechanism of Action

The mechanism of action of N-[2-{2-[(3-BROMOBENZYL)OXY]PHENYL}-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and functional groups enable it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[((2E)-2-{2-[(4-BROMOBENZYL)OXY]BENZYLIDENE}HYDRAZINO)CARBONYL]PHENYL}-4-CHLOROBENZENESULFONAMIDE
  • 3-Bromo-2-(3’-bromobenzyloxy)phenylboronic acid
  • 2-Bromobenzyl bromide

Uniqueness

N-[2-{2-[(3-BROMOBENZYL)OXY]PHENYL}-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE is unique due to its combination of multiple halogen atoms and functional groups, which provide it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H20BrClIN3O3

Molecular Weight

688.7 g/mol

IUPAC Name

N-[2-[2-[(3-bromophenyl)methoxy]phenyl]-6-iodo-4-oxo-1,2-dihydroquinazolin-3-yl]-4-chlorobenzamide

InChI

InChI=1S/C28H20BrClIN3O3/c29-19-5-3-4-17(14-19)16-37-25-7-2-1-6-22(25)26-32-24-13-12-21(31)15-23(24)28(36)34(26)33-27(35)18-8-10-20(30)11-9-18/h1-15,26,32H,16H2,(H,33,35)

InChI Key

JIJDTDBQQUAMRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2NC3=C(C=C(C=C3)I)C(=O)N2NC(=O)C4=CC=C(C=C4)Cl)OCC5=CC(=CC=C5)Br

Origin of Product

United States

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